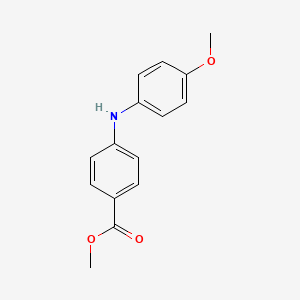

Methyl 4-(4-methoxyanilino)benzoate

Description

Methyl 4-(4-methoxyanilino)benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 4-methoxyanilino group at the para position. The methoxy group on the aniline moiety enhances electron density in the aromatic ring, influencing both chemical reactivity and intermolecular interactions. This compound is of interest in organic synthesis, particularly as a precursor or intermediate in the development of pharmaceuticals, agrochemicals, or materials with charge-transfer properties . Its structural versatility allows for modifications at the anilino or ester groups, enabling tailored physicochemical properties.

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

methyl 4-(4-methoxyanilino)benzoate |

InChI |

InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-12-5-3-11(4-6-12)15(17)19-2/h3-10,16H,1-2H3 |

InChI Key |

ZORXZENCMJKRMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyanilino)benzoate typically involves the esterification of 4-(4-methoxyanilino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methoxyanilino)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(4-hydroxyanilino)benzoate.

Reduction: The nitro group in related compounds can be reduced to an amino group, although this specific compound does not contain a nitro group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 4-(4-hydroxyanilino)benzoate

Reduction: Not applicable for this compound

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are explored for their potential use as pharmaceutical agents.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyanilino)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Linked Piperazine Derivatives (C1–C7 Series)

A series of methyl benzoate derivatives linked to quinoline via a piperazine group (e.g., C1–C7 in ) shares structural similarities with the target compound. For instance, C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) incorporates a 4-methoxyphenyl-substituted quinoline, analogous to the 4-methoxyanilino group in the target compound. Key differences include:

Table 1: Substituent Comparison in Quinoline Derivatives

| Compound | Quinoline Substituent | Electron Effect | Potential Impact on Solubility |

|---|---|---|---|

| C1 | Phenyl | Neutral | Moderate |

| C2 | 4-Bromophenyl | Withdrawing | Low |

| C6 | 4-Methoxyphenyl | Donating | High |

Nitro-Substituted Analogs

N-(4-Methoxybenzyl)-4-(methoxycarbonyl)-2-nitroaniline () differs by replacing the anilino group with a nitro-substituted benzylamine. The nitro group is strongly electron-withdrawing, which:

Ethyl Ester and Pyrrole Derivatives

Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate () substitutes the benzoate’s methyl ester with an ethyl group and introduces a pyrrole ring. Key distinctions include:

Ketone-Functionalized Analogs

2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone () replaces the benzoate ester with a ketone. This alteration:

Cyano-Containing Derivatives

Ethyl 4-[3-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate () incorporates a cyano group and propenyl chain. The cyano group:

Notes

- Synthetic Routes : Many analogs (e.g., C1–C7 ) are synthesized via crystallization in ethyl acetate, yielding solids with confirmed purity via NMR and HRMS .

- Data Limitations : While structural data are available, comparative bioactivity or thermodynamic data (e.g., melting points) are sparse in the provided evidence.

- Design Implications : Substituent choice (e.g., methoxy for solubility, halogens for stability) can strategically optimize compounds for specific applications.

Biological Activity

Methyl 4-(4-methoxyanilino)benzoate, a compound characterized by its methoxy-substituted aniline structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a benzoate core with a methoxy-substituted aniline moiety. This structural configuration is crucial for its biological interactions.

Biological Activities

1. Antibacterial Activity

This compound exhibits significant antibacterial effects. Studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

2. Anti-inflammatory Properties

The compound also demonstrates potent anti-inflammatory effects. Research indicates that it can reduce inflammation by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes.

In vitro studies have quantified its anti-inflammatory activity using various assays:

- Cell Line: RAW 264.7 macrophages

- Concentration Range: 1-100 µM

- Inhibition of NO Production: Up to 70% at 50 µM concentration

These results highlight the compound's potential as an anti-inflammatory agent in therapeutic applications .

3. Anticancer Potential

Emerging research has explored the anticancer properties of this compound. A study focused on its derivatives revealed that certain structural modifications enhance its ability to induce apoptosis in cancer cells. The compound was found to activate the Wnt/β-catenin signaling pathway, which plays a critical role in regulating cell proliferation and differentiation.

Case Study:

A recent investigation into N-methyl-4-(4-methoxyanilino)quinazolines, related compounds, showed promising results as apoptosis inducers in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that this compound and its derivatives could be further developed as anticancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound binds to active sites of enzymes involved in inflammation and bacterial growth, inhibiting their function.

- Signal Transduction Modulation: It influences cellular signaling pathways, particularly those related to cell survival and apoptosis.

- Interaction with Biomolecules: The presence of functional groups allows for interactions with DNA and proteins, potentially leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.